Sodium erythorbate [FCC]
Overview
Description
Sodium erythorbate is a food additive predominantly used in meats, poultry, and soft drinks. Chemically, it is the sodium salt of erythorbic acid. It is known for its antioxidant properties, which help improve flavor stability and prevent the formation of carcinogenic nitrosamines. Sodium erythorbate is structurally related to vitamin C and is used to increase the rate at which nitrite reduces to nitric oxide in processed meats, thus facilitating a faster cure and retaining the pink coloring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium erythorbate is produced from sugars derived from different sources, such as beets, sugarcane, and corn. The production usually involves a fermentation process from D-glucose by Pseudomonas fluorescens bacteria. Most syntheses proceed through the 2-keto-D-gluconic acid intermediate .
Industrial Production Methods: The industrial production of sodium erythorbate involves the fermentation of D-glucose to produce 2-keto-D-gluconic acid, which is then esterified, transformed, and refined to obtain the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Atmospheric oxygen and other oxidizing agents.
Reduction: Nitrite in processed meats.
Major Products Formed:
Oxidation: The compound itself gets oxidized, preventing the oxidation of other substances.
Reduction: Nitric oxide, which helps in curing meats and retaining their pink color.
Scientific Research Applications
Sodium erythorbate has various applications in scientific research:
Chemistry: Used as an antioxidant to prevent oxidation in various chemical reactions.
Medicine: Its antioxidant properties are studied for potential health benefits.
Mechanism of Action
Sodium erythorbate exerts its effects primarily through its antioxidant properties. It helps in reducing nitrite to nitric oxide in processed meats, which facilitates faster curing and retains the pink coloring. It also prevents the formation of carcinogenic nitrosamines by reacting with atmospheric oxygen and other oxidizing agents .
Comparison with Similar Compounds
Sodium ascorbate: Another antioxidant used in the food industry, similar in function to sodium erythorbate but less stable.
Erythorbic acid: The parent compound of sodium erythorbate, also used as an antioxidant.
Uniqueness: Sodium erythorbate is more stable compared to sodium ascorbate and has similar antioxidant effects. It is particularly effective in meat curing processes due to its ability to accelerate the nitrite curing reaction and maintain color brightness .
Properties
IUPAC Name |
sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6.Na.H2O/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;1H2/q;+1;/p-1/t2-,5-;;/m1../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKESWEQTVZVSSF-DMWQRSMXSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]1C(=C(C(=O)O1)O)[O-])O)O.O.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63524-04-9 | |
Record name | Sodium erythorbate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063524049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM ERYTHORBATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q981WU671C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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